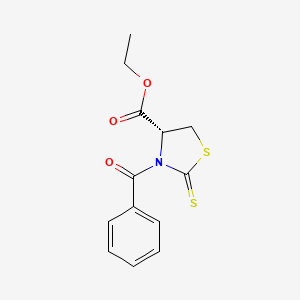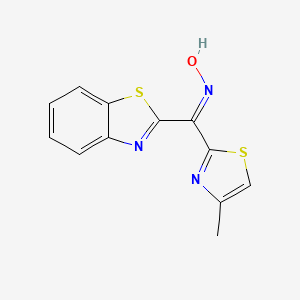
Methanone, 2-benzothiazolyl(4-methyl-2-thiazolyl)-, oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, 2-benzothiazolyl(4-methyl-2-thiazolyl)-, oxime is a chemical compound with the molecular formula C11H8N2OS2. It is known for its unique structure, which includes both benzothiazole and thiazole rings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 2-benzothiazolyl(4-methyl-2-thiazolyl)-, oxime typically involves the reaction of 2-benzothiazolylmethanone with 4-methyl-2-thiazolylamine in the presence of an oxidizing agent. The reaction is carried out under controlled conditions to ensure the formation of the oxime group. Common reagents used in this synthesis include hydrogen peroxide and acetic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is purified through crystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions
Methanone, 2-benzothiazolyl(4-methyl-2-thiazolyl)-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The benzothiazole and thiazole rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted benzothiazole and thiazole derivatives.
Aplicaciones Científicas De Investigación
Methanone, 2-benzothiazolyl(4-methyl-2-thiazolyl)-, oxime has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methanone, 2-benzothiazolyl(4-methyl-2-thiazolyl)-, oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, while the benzothiazole and thiazole rings can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
Methanone, 2-benzothiazolyl(4-methyl-2-thiazolyl)-, oxime can be compared with other similar compounds, such as:
2-Benzothiazolylmethanone oxime: Lacks the thiazole ring, which may affect its reactivity and biological activity.
4-Methyl-2-thiazolylmethanone oxime: Lacks the benzothiazole ring, which may influence its chemical properties and applications.
The presence of both benzothiazole and thiazole rings in this compound makes it unique and potentially more versatile in its applications .
Propiedades
Fórmula molecular |
C12H9N3OS2 |
|---|---|
Peso molecular |
275.4 g/mol |
Nombre IUPAC |
(NZ)-N-[1,3-benzothiazol-2-yl-(4-methyl-1,3-thiazol-2-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C12H9N3OS2/c1-7-6-17-11(13-7)10(15-16)12-14-8-4-2-3-5-9(8)18-12/h2-6,16H,1H3/b15-10- |
Clave InChI |
JHGJTNZMABYPJI-GDNBJRDFSA-N |
SMILES isomérico |
CC1=CSC(=N1)/C(=N/O)/C2=NC3=CC=CC=C3S2 |
SMILES canónico |
CC1=CSC(=N1)C(=NO)C2=NC3=CC=CC=C3S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine](/img/structure/B12572121.png)
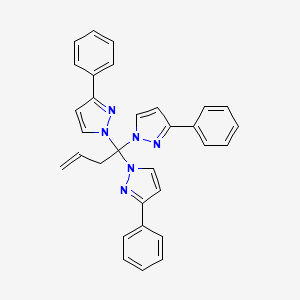

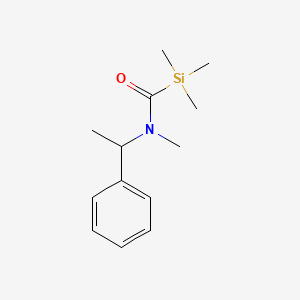
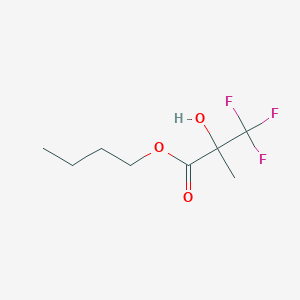
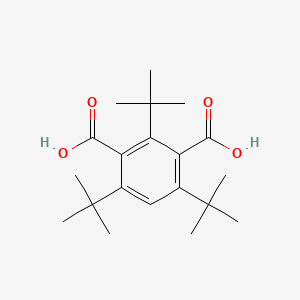

![Acetamide,N-[1,4-dihydro-6-hydroxy-2-(methylthio)-4-oxo-pyrimidin-5-YL]-](/img/structure/B12572161.png)

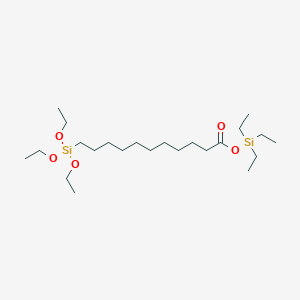
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 2-amino-1-methyl-, ethyl ester](/img/structure/B12572177.png)
![N-[(2-Hydroxyphenyl)methyl]propanamide](/img/structure/B12572181.png)

